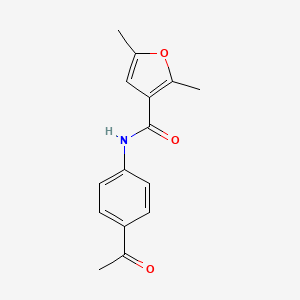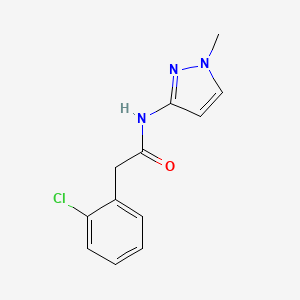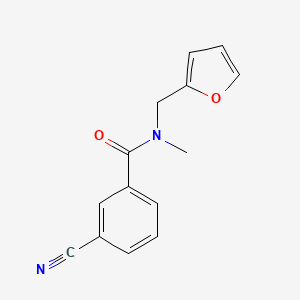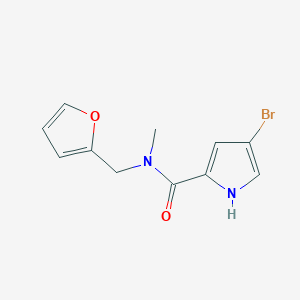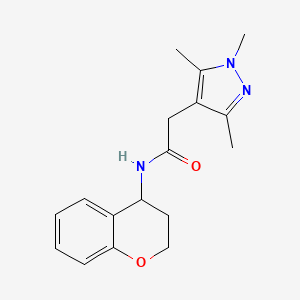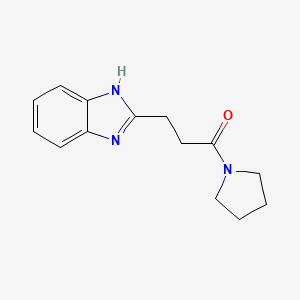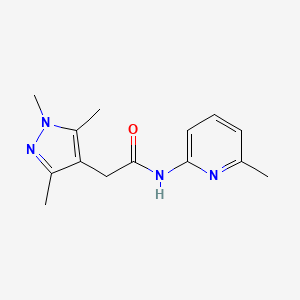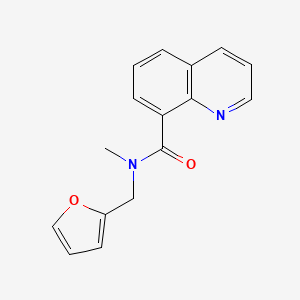
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide, also known as FMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the family of quinoline derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide is complex and involves multiple pathways. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of L-type calcium channels, which are involved in cellular signaling and regulation of intracellular calcium levels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of endothelial nitric oxide synthase, which plays a role in cardiovascular function. Additionally, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of calcium channels and endothelial nitric oxide synthase, which play important roles in cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method and has been extensively studied for its biological activities. However, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, studies are needed to determine the potential toxicity of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide and to develop safer derivatives of the compound. Finally, studies are needed to optimize the synthesis method of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide to yield higher purity and higher yield of the compound.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide involves the reaction of furfural with methyl anthranilate in the presence of a catalyst to form 2-(furan-2-ylmethyl) quinoline. This intermediate is then reacted with methyl isocyanate to form N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been used as a tool in the study of the role of calcium channels in cellular signaling and has been shown to inhibit the activity of L-type calcium channels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been used to study the role of nitric oxide in cardiovascular function and has been shown to modulate the activity of endothelial nitric oxide synthase.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(11-13-7-4-10-20-13)16(19)14-8-2-5-12-6-3-9-17-15(12)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPTUSYXFQQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
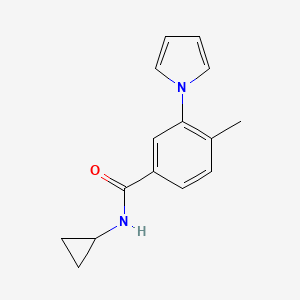
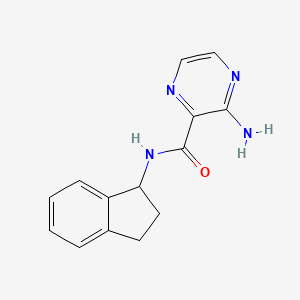
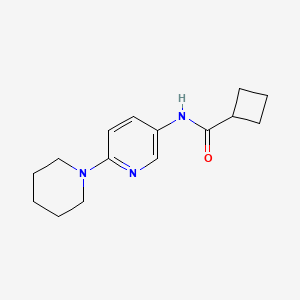
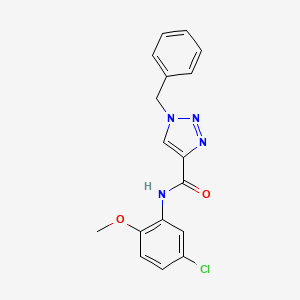
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
